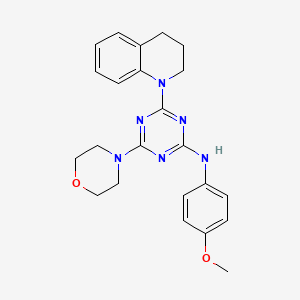

4-(3,4-dihydroquinolin-1(2H)-yl)-N-(4-methoxyphenyl)-6-morpholino-1,3,5-triazin-2-amine

Description

Sequential Substitution Strategies for Hybrid Architecture Construction

The synthesis of 4-(3,4-dihydroquinolin-1(2H)-yl)-N-(4-methoxyphenyl)-6-morpholino-1,3,5-triazin-2-amine typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the foundational scaffold. A three-step substitution protocol is employed to install the morpholino, methoxyphenyl, and dihydroquinoline groups in a regioselective manner. Initial substitution at the 6-position with morpholine proceeds under mild conditions (0–5°C, 2–4 hours) due to the heightened reactivity of the triazine C-6 chlorine atom. Subsequent substitution at the 4-position with 4-methoxyphenylamine requires elevated temperatures (60–80°C, 8–12 hours) to overcome the electronic deactivation caused by the first substitution. The final substitution at the 2-position with 3,4-dihydroquinoline derivatives demands rigorous conditions (reflux in tetrahydrofuran, 18–24 hours), often facilitated by Cu(I)-based catalysts to accelerate the reaction.

Table 1: Representative Reaction Conditions for Sequential Substitution

| Substituent | Position | Temperature (°C) | Time (h) | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| Morpholine | 6 | 0–5 | 2–4 | None | 85–92 |

| 4-Methoxyphenylamine | 4 | 60–80 | 8–12 | K₂CO₃ | 78–84 |

| Dihydroquinoline | 2 | 80–100 | 18–24 | Cu(I)/Resin | 65–72 |

Properties

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-yl)-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2/c1-30-19-10-8-18(9-11-19)24-21-25-22(28-13-15-31-16-14-28)27-23(26-21)29-12-4-6-17-5-2-3-7-20(17)29/h2-3,5,7-11H,4,6,12-16H2,1H3,(H,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLHJCSURMCERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC4=CC=CC=C43)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: : Used in catalysis and as a building block for more complex molecular architectures.

Biology: : Studied for its potential antimicrobial and antifungal properties.

Medicine: : Investigated for its role in drug development, particularly as a potential pharmacophore in cancer therapy.

Industry: : Utilized in the synthesis of dyes, agrochemicals, and polymers.

Mechanism of Action: Mechanistically, it acts through multiple pathways depending on its application. For instance, in biological systems, it may inhibit specific enzymes or interfere with cellular signaling pathways by binding to target proteins. These actions can induce cell cycle arrest or apoptosis in cancer cells.

Comparison with Similar Compounds: When compared with compounds like quinoline derivatives, triazine compounds, and morpholine derivatives, 4-(3,4-dihydroquinolin-1(2H)-yl)-N-(4-methoxyphenyl)-6-morpholino-1,3,5-triazin-2-amine stands out for its combined pharmacophore properties that enhance its reactivity and specificity in biological applications.

Similar Compounds:

4-(3,4-dihydroquinolin-1-yl)-1,3,5-triazin-2-amine

N-(4-methoxyphenyl)-1,3,5-triazin-2-amine

3,4-dihydroquinoline derivatives

This multifaceted compound showcases a blend of quinoline and triazine chemistry, making it a significant subject of interest in ongoing scientific research.

Biological Activity

The compound 4-(3,4-dihydroquinolin-1(2H)-yl)-N-(4-methoxyphenyl)-6-morpholino-1,3,5-triazin-2-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 365.43 g/mol. The structural components include a triazine core, a quinoline moiety, and a morpholino group, contributing to its pharmacological potential.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity across various cancer cell lines. Notably, the compound has shown promising results against:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- HepG2 (liver cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines are as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 4.53 ± 0.30 |

| HCT-116 | 0.50 ± 0.080 |

| HepG2 | 3.01 ± 0.49 |

These values indicate potent antiproliferative effects, particularly in HCT-116 cells where the compound exhibits an IC50 value significantly lower than many standard chemotherapeutics .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- EGFR Inhibition : The compound demonstrates strong binding affinity to the epidermal growth factor receptor (EGFR), with an IC50 value of 61 nM. This inhibition leads to downstream effects on the PI3K/AKT/mTOR signaling pathway, crucial for cell proliferation and survival.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through modulation of pro-apoptotic and anti-apoptotic proteins.

- Cell Cycle Arrest : Studies suggest that treatment with this compound can induce cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .

Case Studies

Several case studies highlight the effectiveness of this compound in experimental models:

- In a study investigating its effects on HCT-116 cells, treatment resulted in a significant reduction in cell viability and increased markers of apoptosis after 24 hours of exposure.

- Another study demonstrated that when combined with other chemotherapeutic agents, this compound enhanced overall cytotoxicity against resistant cancer cell lines.

Comparison with Similar Compounds

Triazine Derivatives with Dihydroquinoline/Isoquinoline Substituents

- 4-(Chloromethyl)-6-(3,4-Dihydroquinolin-1(2H)-yl)-1,3,5-Triazin-2-Amine (): Structural Difference: Replaces the N-(4-methoxyphenyl) group with a chloromethyl substituent. Implications: The chloromethyl group may reduce solubility compared to the methoxyphenyl moiety but could enhance electrophilic reactivity for covalent binding in drug design .

- 6-(3,4,5-Trimethoxyphenyl)-4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,3,5-Triazin-2-Amine (9{6,17}, ): Structural Difference: Features a dihydroisoquinoline (vs. dihydroquinoline) and a trimethoxyphenyl group.

Triazines with Morpholino and Aromatic Amine Substituents

- 4-(4-Methoxyphenyl)-6-Morpholino-N-(p-Tolyl)-1,3,5-Triazin-2-Amine (4i, ): Structural Difference: Substitutes N-(4-methoxyphenyl) with N-(p-tolyl) (methyl group). Impact: The methoxy group in the target compound may enhance electron-donating effects, improving binding affinity to targets like EGFR compared to the less polar p-tolyl group .

- 4-Chloro-N-Methyl-6-Morpholino-N-Phenyl-1,3,5-Triazin-2-Amine (–11): Structural Difference: Chloro and N-methylphenyl groups replace dihydroquinoline and N-(4-methoxyphenyl). Applications: Primarily used as a synthetic intermediate, highlighting the target compound’s advanced functionalization for biological activity .

Triazines with Heterocyclic Substituents

- 4-(3,5-Dimethyl-1H-Pyrazol-1-yl)-6-Morpholino-N-Phenyl-1,3,5-Triazin-2-Amine (): Structural Difference: Pyrazole replaces dihydroquinoline. Activity: Demonstrates corrosion inhibition, contrasting with the anticancer focus of dihydroquinoline-containing analogs .

- 4-(3,4-Dihydroquinolin-1(2H)-yl)-6-[(4-Ethylpiperazin-1-yl)Methyl]-1,3,5-Triazin-2-Amine (): Structural Difference: Ethylpiperazinylmethyl group instead of morpholino. Pharmacokinetics: Piperazine may improve solubility but could alter blood-brain barrier penetration compared to morpholino .

Melting Points and Stability

- Melting points for triazine analogs vary widely: 219–220°C (6-(4-Methoxyphenyl)-4-indolin-1-yl analog, ) 371–372 K (4-chloro-N-methylphenyl derivative, ) The target’s methoxyphenyl and morpholino groups may confer intermediate thermal stability .

Molecular Interactions and Drug Design

- Morpholino Group: The oxygen atom in morpholino facilitates hydrogen bonding with kinase active sites, as seen in crystallographic studies (–11).

- Dihydroquinoline Moiety: The bicyclic structure enables π-π stacking with aromatic residues in targets like EGFR, contrasting with pyrazole or indole-based analogs .

Q & A

Q. What are the key synthetic strategies for preparing 4-(3,4-dihydroquinolin-1(2H)-yl)-N-(4-methoxyphenyl)-6-morpholino-1,3,5-triazin-2-amine?

The synthesis typically involves multi-step reactions starting with a triazine precursor. For example, coupling reactions with 4-methoxyphenylamine and 3,4-dihydroquinoline derivatives under reflux conditions (ethanol, 12–24 hours) are critical . Morpholino groups are introduced via nucleophilic substitution at the triazine core. Optimization of reaction conditions (e.g., solvent polarity, temperature) is essential to achieve yields >60% .

Q. How is the compound characterized structurally, and what analytical methods are standard?

Characterization relies on:

Q. What are the recommended protocols for purification and isolation of this compound?

Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol or methanol. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers design analogs to improve biological activity while retaining the triazine core?

Structure-activity relationship (SAR) studies suggest:

- Substituent modulation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, chloro) to enhance binding affinity .

- Morpholino optimization : Adjust the morpholine ring’s position (e.g., 4,6-dimorpholino derivatives) to improve solubility and pharmacokinetics .

- QSAR models : Use 3D-QSAR to predict substituent effects on anticancer activity .

Q. How can contradictory data on biological activity (e.g., anticancer vs. antimicrobial) be resolved?

Contradictions arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and IC50 determination methods .

- Mechanistic studies : Conduct kinase inhibition assays to clarify primary targets (e.g., EGFR vs. PI3K pathways) .

Q. What computational tools are effective for predicting the compound’s mechanism of action?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases .

- ADME/Tox prediction : SwissADME or ProTox-II to assess bioavailability and toxicity .

- 3D-QSAR : CoMFA/CoMSIA to correlate substituent effects with activity .

Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?

- Co-solvents : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity .

- Prodrug design : Introduce phosphate or PEG groups to enhance hydrophilicity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Q. What experimental controls are critical when evaluating this compound’s electrochemical behavior?

- Reference electrodes : Use Ag/AgCl for consistency in cyclic voltammetry .

- Baseline correction : Subtract background currents in differential pulse voltammetry .

- Stability tests : Monitor decomposition under varying pH and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.